Product packaging for 1-[2-(Trifluoromethoxy)benzyl]piperazine(Cat. No.:CAS No. 886762-54-5)

1-[2-(Trifluoromethoxy)benzyl]piperazine

Cat. No.: B2656224
CAS No.: 886762-54-5
M. Wt: 260.26
InChI Key: AWMKJBNANKOBIA-UHFFFAOYSA-N
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Description

Significance of the Piperazine (B1678402) Scaffold in Medicinal Chemistry and Organic Synthesis

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Its prevalence is due to a combination of unique physicochemical properties and synthetic versatility. bohrium.com The nitrogen atoms provide polarity and sites for hydrogen bonding, which often improves water solubility and oral bioavailability—critical factors for drug efficacy. nih.govbohrium.com The piperazine core offers a flexible yet stable structure that can be readily modified at its nitrogen positions, allowing chemists to link different pharmacophores or fine-tune a molecule's properties to enhance target affinity and specificity. tandfonline.comresearchgate.net

This adaptability has led to the incorporation of the piperazine moiety into a vast array of therapeutic agents across numerous disease areas. nih.gov Piperazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antidepressant, antiviral, antifungal, and anti-inflammatory properties. nih.govresearchgate.net Its role in improving the pharmacokinetic profiles of drug candidates makes it a cornerstone in the design and synthesis of new bioactive molecules. nih.govresearchgate.net

Overview of Benzylpiperazine and Trifluoromethylphenylpiperazine Derivatives in Research

Among the vast family of piperazine derivatives, benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) are two of the most extensively studied subclasses, particularly for their effects on the central nervous system (CNS).

1-Benzylpiperazine (B3395278) (BZP) was initially synthesized in 1944 and later investigated as a potential antidepressant. usdoj.goveuropa.eu However, it was never commercialized for medical use due to its stimulant effects, which are qualitatively similar to those of d-amphetamine, albeit with about 10% of the potency. usdoj.goveuropa.eu Research has shown that BZP's mechanism of action involves stimulating the release and inhibiting the reuptake of key neurotransmitters, primarily dopamine (B1211576), but also serotonin (B10506) and noradrenaline. europa.eunih.gov This pharmacological profile has made BZP a subject of significant interest in neuropharmacology and, concurrently, a widely recognized recreational substance. wikipedia.orgresearchgate.net

Trifluoromethylphenylpiperazine (TFMPP) , specifically 1-(3-trifluoromethylphenyl)piperazine, is another prominent derivative. Unlike BZP, which has a broader effect on monoamines, TFMPP acts more selectively as a serotonin receptor agonist and evokes the release of serotonin. bionity.comesmed.orgwikipedia.org It is rarely used alone recreationally; instead, it is most often found in combination with BZP. bionity.comwikipedia.org The co-administration of BZP and TFMPP produces effects that crudely mimic those of MDMA ("Ecstasy"), with BZP contributing the dopaminergic (stimulant) action and TFMPP providing the serotonergic component. ncats.iocaymanchem.com This synergistic interaction has made the combination a focal point of toxicological and pharmacological research. ncats.io

Rationale for Investigating 1-[2-(Trifluoromethoxy)benzyl]piperazine

While extensive research exists for BZP and TFMPP, scientific literature on the specific compound This compound is not widely available in peer-reviewed publications. However, a clear rationale for its investigation can be constructed based on its distinct molecular architecture and the known principles of medicinal chemistry. The interest in this compound stems from the unique combination of its three core components: the piperazine scaffold, the benzyl (B1604629) linker, and the novel trifluoromethoxy substitution on the aromatic ring.

The structure of this compound is an analogue of BZP, featuring a key substitution on the benzyl ring. The synthetic interest in this molecule lies in exploring how this specific modification alters its properties compared to more well-known derivatives.

Synthetic Accessibility : The synthesis of N-benzylpiperazine derivatives is well-established. A common method involves the nucleophilic substitution reaction between a benzyl halide (like 2-(trifluoromethoxy)benzyl bromide) and piperazine. europa.euresearchgate.net The relative simplicity of this synthesis allows for the creation of a wide array of analogues for structure-activity relationship (SAR) studies. acs.orgnih.gov

The Trifluoromethoxy (-OCF3) Group : The defining feature of this compound is the trifluoromethoxy group, which is distinct from the trifluoromethyl (-CF3) group found in TFMPP. The -OCF3 group is of significant interest in modern drug design for several reasons:

High Lipophilicity : It is one of the most lipophilic substituents used in medicinal chemistry, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier. mdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation. This can increase the half-life and bioavailability of a compound. mdpi.com

Unique Electronic Properties : It is a strong electron-withdrawing group that can alter the electronic environment of the aromatic ring, thereby influencing receptor binding interactions. mdpi.com

Bioisosterism : The trifluoromethoxy group can act as a bioisostere for other chemical groups, meaning it can replace them without significantly altering the molecule's shape while potentially improving its pharmacological profile. mdpi.comnih.gov

The placement of the -OCF3 group at the ortho (2-position) of the benzyl ring introduces specific steric and electronic influences not present in the more commonly studied meta- or para-substituted analogues, making it a compelling target for synthetic exploration.

Investigating this compound holds the potential to yield novel mechanistic insights into how subtle structural changes affect interactions with biological targets. Based on the pharmacology of its parent compounds, research into this molecule would likely focus on its activity within the CNS.

Modulation of Receptor Selectivity : BZP and TFMPP have well-documented effects on dopamine and serotonin receptors and transporters. europa.euwikipedia.org The unique steric bulk and electronic nature of the ortho-trifluoromethoxy group could significantly alter the compound's binding affinity and selectivity for these targets. For example, it could favor interaction with a specific serotonin receptor subtype or alter the balance between dopamine and serotonin release, leading to a novel pharmacological profile. nih.gov

Structure-Activity Relationship (SAR) Data : Systematic study of this compound alongside its -CF3 (trifluoromethyl) and other positional isomers (meta- and para-substituted) would provide crucial SAR data. This would help elucidate the precise role of lipophilicity, electronic character, and steric hindrance at the benzyl ring in modulating the activity of benzylpiperazine derivatives. Such insights are fundamental to the rational design of new compounds with tailored therapeutic effects, such as more selective antidepressants, anxiolytics, or research probes for studying monoaminergic systems. researchgate.net

Pharmacokinetic Profile : The high metabolic stability conferred by the -OCF3 group could lead to a different pharmacokinetic profile compared to BZP, which is metabolized via hydroxylation of the benzyl ring. europa.eu Studying this compound could provide valuable data on how such fluorinated groups can be used to engineer more robust and predictable drug candidates. mdpi.com

Table 1: Comparative Physicochemical Properties of Related Piperazine Derivatives

Property1-Benzylpiperazine (BZP)1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
Molecular Formula C₁₁H₁₆N₂C₁₁H₁₃F₃N₂
Molar Mass 176.26 g/mol 230.23 g/mol
Primary Mechanism Dopamine/Serotonin/Noradrenaline Releaser & Reuptake Inhibitor europa.euSerotonin Receptor Agonist & Releaser wikipedia.org
Appearance Colorless to yellowish-green liquid (base) wikipedia.orgOff-white to yellowish solid/liquid wikipedia.org
Note: Data for this compound is not available in published literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15F3N2O B2656224 1-[2-(Trifluoromethoxy)benzyl]piperazine CAS No. 886762-54-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[2-(trifluoromethoxy)phenyl]methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-4-2-1-3-10(11)9-17-7-5-16-6-8-17/h1-4,16H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMKJBNANKOBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 1 2 Trifluoromethoxy Benzyl Piperazine and Its Analogues

Influence of the Benzyl (B1604629) Substituent Position on Biological Activity

The position of the trifluoromethoxy substituent on the benzyl ring is a critical determinant of the biological activity of 1-benzylpiperazine (B3395278) analogues. While direct SAR studies comparing the ortho-, meta-, and para-trifluoromethoxybenzyl piperazine (B1678402) isomers are not extensively detailed in the available literature, the influence of substituent position on the phenyl ring is a well-established principle in medicinal chemistry. The placement of a functional group alters the molecule's electronic distribution, steric profile, and potential for intermolecular interactions, which in turn affects its binding affinity for a biological target.

For instance, studies on other classes of compounds have demonstrated that positional isomerism significantly impacts biological effects. Research on methyl-substituted (E)-N-phenyl-1-phenylmethanimine showed that meta- and para-substituted compounds exhibited greater antimicrobial and antifungal activities compared to their ortho-substituted counterparts. researchgate.net Similarly, a study on methoxy-substituted ¹⁸F-labeled benzyl triphenylphosphonium cations revealed that the substituent's position had a significant effect on the compounds' biological properties, with the ortho-substituted analogue showing the most favorable pharmacokinetics for its intended application. sigmaaldrich.com

These examples highlight the principle that the spatial arrangement of substituents on an aromatic ring dictates the molecule's interaction with its biological target. In the case of 1-[2-(trifluoromethoxy)benzyl]piperazine, the ortho position of the trifluoromethoxy group places it in proximity to the piperazine ring, which could influence the conformation of the molecule and its presentation to a binding site. Shifting the substituent to the meta or para position would alter these spatial and electronic relationships, likely leading to different activity profiles.

Table 1: Hypothetical Comparison of Biological Activity Based on Benzyl Substituent Position
CompoundSubstituent PositionExpected Impact on Activity (Illustrative)
This compoundOrthoMay lead to specific intramolecular interactions influencing conformation and binding.
1-[3-(Trifluoromethoxy)benzyl]piperazineMetaAlters electronic effects on the benzyl ring, potentially affecting target interaction.
1-[4-(Trifluoromethoxy)benzyl]piperazineParaPositions the bulky trifluoromethoxy group away from the piperazine, possibly allowing for different binding modes.

Role of the Trifluoromethoxy Group in Ligand-Target Interactions

The trifluoromethoxy (-OCF₃) group is a privileged substituent in modern medicinal chemistry due to its unique electronic and steric properties, which can profoundly influence a molecule's interaction with its biological target.

From a steric perspective, the trifluoromethoxy group is bulkier than a methoxy (B1213986) or a hydroxyl group. This increased size can be advantageous, as it can help to fill a hydrophobic pocket in a binding site, thereby increasing the ligand's affinity. The specific steric and electronic effects of fluoroalkyl groups are a subject of ongoing experimental and theoretical investigation.

The introduction of a trifluoromethoxy group generally increases the lipophilicity of a molecule. Lipophilicity is a critical physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross cell membranes and access its target. The increased lipophilicity conferred by the -OCF₃ group can enhance the binding of a ligand to a hydrophobic pocket within a receptor, a common feature of many drug targets.

The trifluoromethoxy group's ability to modulate lipophilicity allows for the fine-tuning of a compound's properties to optimize both its pharmacokinetic profile and its binding affinity. The "super-halogen" nature of the trifluoromethoxy group, with electronic properties similar to chlorine or fluorine, makes it a valuable tool in drug design for enhancing ligand-target interactions.

Table 2: Physicochemical Properties of the Trifluoromethoxy Group and Their Impact on Drug Design
PropertyDescriptionImpact on Ligand-Target Interactions
Electronic EffectStrongly electron-withdrawing.Modulates aromatic ring electronics, influences electrostatic interactions.
Steric EffectBulky group.Can fill hydrophobic pockets, leading to increased binding affinity.
LipophilicityIncreases molecular lipophilicity.Enhances binding to hydrophobic regions of the target, affects ADME properties.

Conformational Analysis and Flexibility of the Piperazine Ring

The piperazine ring is a common scaffold in medicinal chemistry and its conformational flexibility plays a significant role in the biological activity of its derivatives. The piperazine ring typically adopts a chair conformation to minimize steric strain. This chair conformation can undergo ring inversion, leading to two distinct chair forms.

In the case of this compound, the bulky benzyl substituent will preferentially occupy an equatorial position on the piperazine ring to minimize steric hindrance. The nitrogen atoms of the piperazine ring can also undergo inversion, further contributing to the conformational landscape of the molecule.

The specific conformation adopted by the piperazine ring and the relative orientation of the benzyl substituent are crucial for the molecule's ability to fit into the binding site of its biological target. Techniques such as NMR spectroscopy and X-ray crystallography are invaluable for determining the preferred conformation of piperazine derivatives. For example, the crystal structure of the related compound, 1-tosyl-4-[2-(trifluoromethyl)benzyl]piperazine, confirms that the piperazine ring adopts a chair conformation. nih.gov NMR studies on N-substituted piperazines have also provided insights into their conformational behavior in solution, revealing the presence of different conformers at room temperature. nih.govrsc.org

Table 3: Conformational Features of the Piperazine Ring
Conformational AspectDescriptionRelevance to Biological Activity
Ring ConformationTypically adopts a chair conformation.Determines the 3D shape of the molecule and its fit within a binding site.
Substituent OrientationBulky substituents prefer an equatorial position.Minimizes steric strain and influences the presentation of functional groups for interaction.
Ring InversionInterconversion between two chair forms.The energy barrier to inversion can affect the population of bioactive conformers.

SAR of Substituents on the Piperazine Nitrogen and Peripheral Moieties

The substituent on the second nitrogen of the piperazine ring (N4) is a key determinant of the biological activity and selectivity of piperazine derivatives. A wide variety of substituents, including alkyl, aryl, and heterocyclic groups, can be introduced at this position, allowing for extensive exploration of the SAR.

Furthermore, the N4 substituent can be designed to interact with specific residues in the binding site of the target protein, thereby enhancing the ligand's affinity and selectivity. The piperazine moiety itself is often considered a "privileged structure" in drug discovery due to its ability to serve as a versatile scaffold for the presentation of diverse functional groups. nih.govresearchgate.net

Computational and Cheminformatics Approaches to SAR Elucidation

Computational and cheminformatics tools are increasingly being used to accelerate the process of drug discovery and to gain a deeper understanding of SAR. These methods allow for the in silico evaluation of large numbers of virtual compounds, helping to prioritize the synthesis of the most promising candidates.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method can be used to visualize the binding mode of this compound and its analogues, and to identify key interactions with the target protein. Molecular dynamics simulations can provide further insights into the dynamic behavior of the ligand-receptor complex over time.

Quantitative structure-activity relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the molecular descriptors that are most correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. These computational approaches, in conjunction with experimental data, provide a powerful platform for the rational design and optimization of novel therapeutic agents based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For this compound and its analogues, QSAR studies would involve the calculation of various molecular descriptors and correlating them with a measured biological response, such as receptor binding affinity or functional activity.

A typical QSAR study for this class of compounds would begin with a dataset of analogues where systematic modifications have been made to the core structure. These modifications could include altering the substitution pattern on the benzyl ring, replacing the trifluoromethoxy group with other substituents, or modifying the piperazine ring. For each analogue, a variety of molecular descriptors would be calculated, falling into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For the 2-(trifluoromethoxy)benzyl group, descriptors like Hammett constants would quantify the electron-withdrawing nature of the trifluoromethoxy substituent.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar refractivity, and van der Waals volume. The size and position of the trifluoromethoxy group on the benzyl ring would be critical steric factors.

Hydrophobic Descriptors: These quantify the lipophilicity of the compounds, which influences their ability to cross cell membranes. The most common descriptor is the partition coefficient (log P). The trifluoromethoxy group significantly increases the lipophilicity of the benzyl moiety.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing aspects like branching and connectivity.

Once the descriptors and biological activities are tabulated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a QSAR model. A hypothetical QSAR equation for a series of this compound analogues might look like:

Biological Activity (log 1/IC50) = c0 + c1(log P) + c2(σ) + c3(MR) + ...

Where c0, c1, c2, c3 are regression coefficients, log P represents hydrophobicity, σ is a Hammett constant for electronic effects, and MR is molar refractivity for steric effects.

The resulting model would quantify the contribution of each descriptor to the biological activity. For instance, a positive coefficient for log P would suggest that increasing hydrophobicity enhances activity, a common finding for ligands that need to cross the blood-brain barrier. The model would also undergo rigorous validation using techniques like cross-validation and external test sets to ensure its predictive power for new, unsynthesized analogues. psu.edu

Table 1: Hypothetical QSAR Data for Analogues of this compound
CompoundR-Group (at Benzyl Ring)log PMolar Refractivity (MR)Electronic Parameter (σ)Biological Activity (IC50, nM)
12-OCF3 (Parent)3.855.20.3815
22-CF33.550.10.5425
32-OCH32.950.5-0.2750
42-Cl3.248.30.2340
5H2.743.60.00100

Pharmacophore Modeling

Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net For this compound, which is structurally related to long-chain arylpiperazines (LCAPs) known to interact with serotonin (B10506) receptors, a pharmacophore model would likely consist of several key features. scispace.com

Based on models developed for related arylpiperazine ligands targeting G protein-coupled receptors (GPCRs), a plausible pharmacophore for this class of compounds would include: nih.gov

A Hydrophobic/Aromatic Feature (HYD/AR): This would correspond to the 2-(trifluoromethoxy)benzyl ring. This part of the molecule is expected to engage in hydrophobic and/or π-π stacking interactions within a hydrophobic pocket of the receptor. The trifluoromethoxy group itself would contribute significantly to the hydrophobic character.

A Positively Ionizable (PI) or Hydrogen Bond Donor (HBD) Feature: The piperazine ring contains two nitrogen atoms. At physiological pH, one of these nitrogens is typically protonated, becoming positively charged. This positive charge is often crucial for forming an ionic bond or a strong hydrogen bond with an acidic residue (e.g., aspartic acid) in the receptor's binding site. This feature is a common element in pharmacophores for aminergic GPCR ligands.

A pharmacophore model is typically generated by aligning a set of active molecules and extracting the common chemical features. This model can then be used as a 3D query to search virtual compound libraries for new molecules that match the pharmacophore and are therefore likely to be active. It also provides a visual representation of the SAR, helping to explain why certain structural modifications lead to a loss or gain of activity. For example, moving the trifluoromethoxy group from the ortho to the para position on the benzyl ring could alter the molecule's ability to fit into the hydrophobic pocket, thus changing its activity.

Table 2: Key Pharmacophoric Features for this compound Analogues
Pharmacophoric FeatureCorresponding Chemical GroupPutative Interaction with Receptor
Hydrophobic/Aromatic (HYD/AR)2-(Trifluoromethoxy)benzyl RingHydrophobic interactions, π-π stacking
Positively Ionizable (PI) / Hydrogen Bond Donor (HBD)Protonated Piperazine NitrogenIonic bond, Hydrogen bond with acidic residue (e.g., Asp)
Hydrophobic (HYD)Piperazine Ring and Benzyl Linkervan der Waals interactions, Shape complementarity

Mechanistic Investigations and Target Interactions of 1 2 Trifluoromethoxy Benzyl Piperazine

Receptor Binding Profiles and Selectivity

No data is available on the receptor binding profile or selectivity of 1-[2-(Trifluoromethoxy)benzyl]piperazine.

Ligand-Receptor Interaction Studies (e.g., monoamine transporters/receptors)

Specific studies detailing the interaction of this compound with monoamine transporters (such as DAT, NET, and SERT) or other receptor types have not been found. Consequently, binding affinities (e.g., Ki, Kd, or IC50 values) are unknown.

Off-Target Binding Assessment

There is no available information from screening panels or specific assays to assess the off-target binding profile of this compound.

Enzyme Inhibition and Modulation Studies (e.g., cytochrome P450, if linked to mechanistic research, not metabolism in humans)

No studies were identified that investigated the inhibitory or modulatory effects of this compound on enzymes such as the cytochrome P450 superfamily. While other piperazine (B1678402) derivatives are known to interact with CYP enzymes, specific data (e.g., IC50 or Ki values) for this compound is absent from the literature.

Cellular Pathway Modulation (In vitro)

There is a lack of published research on the effects of this compound on cellular pathways in in vitro models.

Investigation of Intracellular Signaling Cascades

No information is available regarding the modulation of any intracellular signaling cascades by this compound.

Assessment of Cellular Function in Model Systems (e.g., cell viability, proliferation in specific cell lines not related to human clinical outcomes)

No studies assessing the impact of this compound on cellular functions such as viability or proliferation in any model cell systems have been found.

Preclinical Pharmacological Evaluation Non Human in Vivo and Ex Vivo Studies

In Vitro Pharmacological Characterization in Tissue Preparations

No data is available on the in vitro pharmacological characterization of 1-[2-(Trifluoromethoxy)benzyl]piperazine in tissue preparations.

Assessment in Non-Human Animal Models (Focus on Target Engagement and Mechanistic Understanding)

There are no published studies assessing this compound in non-human animal models.

Receptor Occupancy Studies in Animal Brains

Information regarding in vivo receptor occupancy of this compound in animal brains is not available.

Neurochemical and Electrophysiological Investigations

There are no findings on the neurochemical or electrophysiological effects of this compound in preclinical models.

Analysis of Metabolite Formation in Animal Models (excluding human pharmacokinetic data)

The metabolic profile of this compound in animal models has not been described in the available literature.

Computational Chemistry and Molecular Modeling for 1 2 Trifluoromethoxy Benzyl Piperazine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and intermolecular interactions. Methods like Density Functional Theory (DFT) are commonly employed to model the electronic structure of molecules similar to 1-[2-(Trifluoromethoxy)benzyl]piperazine. researchgate.netepstem.net

For instance, calculations using the B3LYP functional with a 6-31G(d,p) basis set can be used to optimize the molecular geometry and determine various electronic parameters. epstem.netaun.edu.eg Key outputs from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. epstem.net

ParameterTypical Calculated ValueSignificance
$E_{HOMO}$-6.5 to -5.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
$E_{LUMO}$-1.0 to 0.0 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.5 to 6.5 eVIndicates chemical reactivity and kinetic stability. A larger gap implies higher stability.
Dipole Moment2.0 to 4.0 DebyeMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt. nih.gov For piperazine (B1678402) derivatives, a key conformational feature is the chair conformation of the piperazine ring and the axial or equatorial orientation of its substituents. nih.gov Studies on similar 2-substituted piperazines have shown a preference for the axial conformation, which can be further stabilized by intramolecular hydrogen bonds. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time in a simulated physiological environment. biorxiv.org By integrating Newton's equations of motion, MD simulations can track the movements of atoms and predict the stability of ligand-protein complexes. biorxiv.org These simulations are crucial for understanding how the ligand adapts its conformation upon binding to a biological target and for assessing the stability of key interactions observed in static docking poses. mdpi.com

Ligand-Protein Docking and Binding Energy Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov This method is instrumental in understanding the potential mechanism of action for compounds like this compound. For example, derivatives of benzylpiperazine have been docked into the binding sites of anti-apoptotic proteins like Mcl-1 to elucidate their binding modes. nih.gov

The docking process generates a score, such as a Glide docking score, which estimates the binding affinity. biorxiv.org A more negative score typically indicates a stronger predicted binding. biorxiv.org Following docking, the binding free energy can be more accurately estimated using methods like the Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA) approach. biorxiv.orgsemanticscholar.org This method calculates the free energy of binding by considering the energies of the complex, the protein, and the ligand. biorxiv.org

Computational MethodPurposeKey OutputExample Application for Analogues
Molecular Docking (e.g., Glide)Predicts the binding pose and orientation of a ligand in a protein's active site.Docking Score (e.g., kcal/mol)Identifying potential binding modes of benzylpiperazine derivatives in the BH3 groove of Mcl-1. nih.gov
MM-GBSA/MM-PBSACalculates the binding free energy of a ligand-protein complex. semanticscholar.orgΔGbind (kcal/mol)Ranking potential inhibitors of histone deacetylases (HDACs) based on predicted binding affinity. nih.gov
Molecular Dynamics (MD) SimulationSimulates the movement of atoms over time to assess the stability of the complex. biorxiv.orgRMSD, RMSF, Interaction stabilityConfirming the stability of docked poses and intermolecular interactions for potential Spindlin1 inhibitors. mdpi.com

Virtual Screening and Lead Optimization Strategies

Virtual screening (VS) is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach is far more cost-effective and rapid than high-throughput screening (HTS) of physical compounds. lephar.com If this compound were identified as a "hit" from a screening campaign, lead optimization would follow. This iterative process involves modifying the chemical structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. lephar.com

Computational tools are central to this process. For example, free energy perturbation (FEP) calculations can predict how specific chemical modifications will affect binding affinity, guiding synthetic chemistry efforts toward more potent analogues. nih.gov The goal is to enhance desired properties while minimizing potential liabilities, ultimately developing a preclinical candidate. lephar.com

De Novo Design Approaches for Novel this compound Analogues

De novo design is a computational method for designing novel molecules from scratch, rather than by modifying existing ones. nih.gov This approach is particularly useful for exploring new chemical scaffolds. In the context of this compound, de novo design algorithms could be used to build new molecules that fit the steric and electronic requirements of a specific protein binding site while retaining the core benzylpiperazine motif.

One successful application of this strategy involved the design of benzylpiperazine derivatives as selective binders of the Mcl-1 protein. nih.gov A computational algorithm was used to generate plausible inhibitor structures, which were then synthesized and tested. This approach led to the discovery of compounds with high selectivity for Mcl-1 over other Bcl-2 family proteins, demonstrating the power of de novo design in creating novel and selective lead compounds. nih.gov

Despite a comprehensive search for analytical data specific to the chemical compound This compound (CAS No. 886762-54-5), detailed experimental results for the advanced analytical methodologies requested are not available in the public domain, including scientific literature and chemical databases.

The successful generation of a thorough, informative, and scientifically accurate article, as per the specified outline, is contingent upon the availability of specific data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).

While general methodologies for the analysis of related piperazine derivatives are well-documented, applying this information to This compound without specific experimental validation would be scientifically inaccurate and constitute speculation.

Therefore, it is not possible to provide the requested article while adhering to the strict requirements for accuracy and focus solely on the specified compound. The creation of data tables and detailed research findings is unachievable without access to primary research characterizing this specific molecule.

Advanced Analytical Methodologies for Research and Characterization

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which combine two or more methods, are indispensable in modern chemical research. They offer enhanced selectivity and sensitivity, providing comprehensive qualitative and quantitative information. For the analysis of piperazine (B1678402) derivatives such as 1-[2-(Trifluoromethoxy)benzyl]piperazine and its isomers, techniques coupling chromatography with mass spectrometry are particularly powerful.

GC-MS and LC-MS/MS in Research Settings

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are cornerstone techniques for the separation, identification, and quantification of chemical compounds in various matrices. While specific research applying these methods to this compound is not extensively detailed in available literature, substantial research exists for the closely related positional isomer, 1-(3-trifluoromethylphenyl)piperazine (TFMPP). This research provides a strong methodological basis for the analysis of related compounds.

In forensic and clinical research, GC-MS has been used for the qualitative identification of underivatized TFMPP. ikm.org.my The mass spectrum for TFMPP is characterized by a base ion at m/z 188 and other significant ions at m/z 145, 172, and 230. ikm.org.my Validated GC-MS methods have been developed for the simultaneous quantification of TFMPP and other piperazines in plasma, urine, and cell culture media, demonstrating good linearity and low limits of detection (LOD) and quantification (LOQ). scholars.direct For instance, one method reported an LOD of 0.002 µg/mL and an LOQ of 0.008 µg/mL in urine. scholars.direct

LC-MS/MS methods offer high sensitivity and are suitable for analyzing biological fluids. waikato.ac.nz Validated LC-MS and LC-MS/MS methods for TFMPP in human plasma and urine show excellent linearity and precision. nih.govnih.gov One LC-MS method demonstrated linearity for TFMPP in plasma from 1 to 50 ng/mL with an LLOQ of 5 ng/mL, an accuracy greater than 90%, and intra- and interday variations below 5% and 10%, respectively. nih.govresearchgate.net These methods are crucial for pharmacokinetic studies and for detecting the compound in toxicological screenings. nih.govscispace.comsemanticscholar.org

Table 1: Summary of Chromatographic Methods for the Analysis of 1-(3-trifluoromethylphenyl)piperazine (TFMPP)

Technique Matrix Key Findings & Parameters Reference(s)
GC-MS Salt Form Separated from related compounds (e.g., BZP). Base ion: m/z 188; Other ions: m/z 145, 172, 230. ikm.org.my
GC-MS Plasma Linearity: 0-10 µg/mL; LOD: 0.004 µg/mL; LOQ: 0.016 µg/mL. scholars.direct
GC-MS Urine Linearity: 0-10 µg/mL; LOD: 0.002 µg/mL; LOQ: 0.008 µg/mL. scholars.direct
LC-MS Human Plasma Linearity: 1-50 ng/mL; LLOQ: 5 ng/mL; Accuracy: >90%. nih.govresearchgate.net
LC-ESI-MS Urine LOD (SIM mode): 0.2 to 1 ng/mL. nih.gov

| LC-MS/MS | Whole Blood | Linearity: 10-10,000 ng/mL; Coefficient of Variation: <10%; Accuracy: >90%. | waikato.ac.nz |

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS)

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization technique that allows for the direct analysis of samples on surfaces with minimal to no preparation. wikipedia.org The technique involves directing electrically charged droplets onto a surface, where they dissolve analytes. basinc.com Subsequent splashes of these droplets are drawn into a mass spectrometer for analysis. basinc.comnih.gov This method is advantageous for its speed and ability to analyze samples in their native environment. basinc.com

DESI-MS has been successfully applied to the analysis of various piperazine analogues, including 1-(3-trifluoromethylphenyl)piperazine (TFMPP). nih.gov Research has demonstrated its effectiveness in screening and profiling these compounds directly from surfaces. nih.gov In one study, DESI-MS was used to analyze TFMPP deposited on semi-porous polytetrafluoroethylene (PTFE) sheets. nih.gov The method proved to be both precise and sensitive for this class of compounds. nih.gov

Table 2: Performance Metrics for DESI-MS Analysis of Piperazine Analogues (including TFMPP)

Parameter Value Reference
Limit of Detection (LOD) 0.02–2.80 µg/mm² nih.gov
Intra-day Precision <25% nih.gov

Crystallographic Studies (e.g., X-ray Diffraction for solid-state structure)

X-ray Diffraction (XRD) is a primary technique for determining the solid-state structure of crystalline materials. usp.org By analyzing the diffraction pattern of X-rays passing through a crystal, researchers can elucidate the arrangement of atoms and molecules within the crystal lattice. nih.gov This information is fundamental for understanding a compound's physical and chemical properties.

Table 3: Crystal Data and Structure Refinement for 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine

Parameter Value
Crystal Data
Chemical Formula C₁₉H₂₁F₃N₂O₂S
Formula Weight 398.44
Crystal System Triclinic
Space Group P-1
a (Å) 9.5044 (3)
b (Å) 9.8389 (3)
c (Å) 12.1473 (4)
α (°) 72.036 (1)
β (°) 77.024 (1)
γ (°) 62.384 (1)
Volume (ų) 952.96 (5)
Z 2
Structural Features
Piperazine Ring Conformation Chair
Dihedral Angle (Piperazine to Tosyl Ring) 74.52 (3)°
Dihedral Angle (Piperazine to Trifluoromethylphenyl Ring) 68.30 (2)°

Source: Sreenivasa et al., 2012 nih.gov

Future Research Trajectories for 1 2 Trifluoromethoxy Benzyl Piperazine

Exploration of Novel Synthetic Pathways for Scalable Production

The advancement of research into 1-[2-(trifluoromethoxy)benzyl]piperazine is contingent upon the availability of efficient and scalable synthetic methods. Current syntheses of analogous benzylpiperazines typically rely on well-established chemical reactions, which could be adapted and optimized for this specific compound.

Future research should focus on moving beyond traditional bench-scale syntheses to develop robust pathways suitable for larger-scale production. A primary method involves the nucleophilic substitution reaction between piperazine (B1678402) and a suitable benzylating agent, such as 2-(trifluoromethoxy)benzyl chloride or bromide. orgsyn.orgeuropa.eu A classic approach involves reacting piperazine monohydrochloride with benzyl (B1604629) chloride, a method that is simple and yields an easily purified product. orgsyn.orgeuropa.eu

Key areas for exploration include:

Catalyst Development: Investigating novel catalysts to improve reaction times, yields, and reduce the formation of by-products like the disubstituted 1,4-dibenzylpiperazine. europa.eu

Flow Chemistry: Adapting the synthesis to continuous flow reactors. Flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability, allowing for precise control over reaction parameters such as temperature, pressure, and stoichiometry.

Green Chemistry Principles: Developing synthetic routes that utilize more environmentally benign solvents, reduce waste, and improve atom economy. This could involve exploring one-pot reactions or enzymatic processes.

Alternative Precursors: Investigating alternative starting materials, such as the reductive amination of 2-(trifluoromethoxy)benzaldehyde (B1351065) with piperazine, which may offer a different impurity profile and scalability advantages.

A comparison of potential synthetic starting points is outlined below.

Starting Material 1Starting Material 2Reaction TypePotential Advantages
Piperazine2-(Trifluoromethoxy)benzyl chlorideNucleophilic SubstitutionReadily available precursors, straightforward reaction. europa.eu
Piperazine2-(Trifluoromethoxy)benzaldehydeReductive AminationAlternative pathway, potentially milder conditions.
1-Tosylpiperazine2-(Trifluoromethoxy)benzyl bromideNucleophilic SubstitutionControlled mono-alkylation, good for specific derivatives. nih.gov

Identification of Undiscovered Biological Targets and Mechanistic Pathways

The primary research trajectory for this compound involves comprehensive pharmacological screening to identify its biological targets and elucidate its mechanism of action. Analogues like BZP and Trifluoromethylphenylpiperazine (TFMPP) are known to interact with monoamine systems, acting as stimulants by modulating dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) neurotransmission. nih.govresearchgate.netwikipedia.org BZP primarily enhances the release of dopamine and noradrenaline, while TFMPP has more direct serotonin agonist activity. nih.govresearchgate.net

Future research should systematically evaluate the interaction of this compound with these established target classes and explore novel ones.

Monoamine Transporter Profiling: Quantitative assessment of the compound's affinity and activity (as an inhibitor or releaser) at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). wikipedia.org

Receptor Binding Assays: A broad screening panel against G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptor subtypes, is essential. Related compounds are known to be non-selective serotonin receptor agonists. wikipedia.org

Exploration of Novel Targets: Research has shown that benzylpiperazine scaffolds can be designed to target proteins outside of the central nervous system. For instance, derivatives have been developed as highly selective binders of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein and a target in cancer therapy. nih.gov This suggests that this compound should be screened against other protein families, such as anti-apoptotic Bcl-2 family proteins, to uncover potentially novel therapeutic applications. nih.gov

Potential Biological Target ClassSpecific ExamplesKnown Activity of Analogues
Monoamine TransportersDAT, NET, SERTReleasers and/or reuptake inhibitors. wikipedia.org
Serotonin Receptors5-HT1A, 5-HT2A, 5-HT2CAgonist activity. nih.govresearchgate.net
Dopamine ReceptorsD1, D2, D3Agonist activity. researchgate.netuniprix.com
Anti-apoptotic ProteinsMcl-1, Bcl-2, Bcl-xLSelective inhibition. nih.gov

Development of Advanced Probes for Biochemical and Cellular Studies

To facilitate a deeper understanding of its mechanistic pathways and target engagement, this compound can be modified to create advanced chemical probes. These tools are invaluable for visualizing the compound's distribution in cells and tissues and for identifying its binding partners.

Future work in this area should include:

Radiolabeling: The synthesis of radiolabeled versions of the compound, for example, by incorporating isotopes such as tritium (B154650) (³H), carbon-11 (B1219553) (¹¹C), or fluorine-18 (B77423) (¹⁸F). Research on a related N-benzylpiperazine derivative demonstrated its successful radiolabeling with ¹⁸F to create a positron emission tomography (PET) imaging probe for mapping sigma-1 receptors in the brain. nih.gov This approach could be used to study the in vivo pharmacokinetics and target occupancy of this compound.

Fluorescent Labeling: Attaching a fluorescent moiety to the molecule would enable its use in cellular imaging techniques like fluorescence microscopy and flow cytometry. This would allow for real-time visualization of its subcellular localization and interaction with potential targets.

Photoaffinity Probes: Incorporating a photoreactive group would allow for covalent cross-linking of the compound to its biological targets upon UV irradiation. Subsequent proteomic analysis could then definitively identify the binding proteins, providing direct evidence of its targets.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification of promising drug candidates and predicting their properties. nih.govjsr.org These computational tools can be powerfully applied to the future study of this compound and its derivatives.

Potential applications include:

Predictive Modeling: Training ML algorithms on large datasets of known piperazine derivatives and their biological activities. nih.gov Such models could then predict the likely biological targets, receptor affinities, and potential toxicity of this compound, helping to prioritize experimental studies. nih.gov

Virtual Screening: Using docking simulations and AI-driven scoring functions to screen large virtual libraries of compounds against the three-dimensional structures of potential target proteins. This can help identify which targets are most likely to bind to the core benzylpiperazine scaffold.

De Novo Design: Employing generative AI models to design novel analogues of this compound. mdpi.com These models can learn the underlying chemical rules from existing molecules and generate new structures optimized for desired properties, such as high potency for a specific target and low predicted off-target activity. mdpi.com

Design of Highly Selective and Potent Analogues for Specific Research Applications

Key strategies for analogue design include:

Benzyl Ring Modification: Introducing various substituents at different positions on the benzyl ring to probe the effects on target binding. This can modulate the electronic and steric properties of the molecule.

Piperazine Ring Substitution: Adding substituents to the second nitrogen atom of the piperazine ring is a common strategy to alter a compound's pharmacological profile and physicochemical properties.

Scaffold Hopping: Replacing the benzyl or piperazine rings with other cyclic or heterocyclic systems to explore new chemical space while retaining key pharmacophoric features.

Bioisosteric Replacement: Substituting the trifluoromethoxy group with other functional groups that have similar physical or chemical properties to fine-tune the compound's activity and ADME (absorption, distribution, metabolism, and excretion) profile.

Systematic exploration through SAR can lead to the development of highly selective tool compounds, which are essential for dissecting the roles of specific biological targets in health and disease. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-[2-(Trifluoromethoxy)benzyl]piperazine derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, benzyl halides or propargyl bromides can react with piperazine cores under basic conditions (e.g., K₂CO₃ in DMF) to introduce substituents . Click chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC) is also employed to append triazole moieties, enhancing structural diversity . Purification often uses silica gel chromatography with gradients of ethyl acetate/hexane .

Q. How can structural characterization of this compound derivatives be optimized?

  • Methodological Answer : Elemental analysis, ¹H/¹³C NMR, and mass spectrometry are standard for confirming molecular composition. For isomers or analogs, Raman microspectroscopy coupled with chemometrics (e.g., PCA and LDA) provides high-resolution differentiation. Optimal parameters include 20 mW laser power and 128–256 scans to enhance spectral resolution .

Q. What in vitro assays are suitable for initial biological evaluation of these compounds?

  • Methodological Answer : Common assays include:

  • Antiplatelet activity : Measured via platelet aggregation inhibition using ADP or collagen as agonists .
  • Local anesthetic activity : Evaluated in infiltration anesthesia models (e.g., measuring latency of nociceptive responses in rodents) .
  • Cytotoxicity screening : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) .

Advanced Research Questions

Q. How does structural modification impact the biological activity of this compound derivatives?

  • Methodological Answer : Beta-cyclodextrin inclusion complexes reduce toxicity but may decrease bioactivity by steric hindrance . Introducing electron-withdrawing groups (e.g., trifluoromethoxy) enhances metabolic stability, while triazole rings improve binding affinity to kinases or receptors . Quantitative structure-activity relationship (QSAR) models or molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like tyrosine kinases .

Q. What advanced analytical techniques resolve contradictions in biological data for closely related analogs?

  • Methodological Answer : Discrepancies in activity between isomers (e.g., 2-TFMPP vs. 4-TFMPP) can be resolved via:

  • Metabolite profiling : LC-MS/MS to identify active metabolites .
  • Target engagement studies : Surface plasmon resonance (SPR) or thermal shift assays to quantify binding affinities .
  • Chemometric analysis : PCA-LDA of Raman spectra to correlate structural features with activity trends .

Q. How can computational methods guide the design of novel derivatives with improved pharmacokinetics?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME or ADMETLab2.0 estimate solubility, permeability, and CYP450 interactions.
  • Molecular dynamics simulations : GROMACS or AMBER can model interactions with biological membranes or proteins, optimizing substituent placement .
  • Free-energy perturbation (FEP) : Quantifies binding energy changes for specific modifications (e.g., replacing trifluoromethoxy with nitro groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.